Ethyl 3-chlorothiophene-2-carboxylate
Overview
Description
Ethyl 3-chlorothiophene-2-carboxylate is an organic compound with the molecular formula C7H7ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Mechanism of Action
Target of Action
Ethyl 3-chlorothiophene-2-carboxylate is a thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chlorothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the chlorination of thiophene-2-carboxylic acid, followed by esterification with ethanol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) and a catalyst like pyridine. The esterification step involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction between the chlorinated intermediate and ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, the purification of the final product may involve techniques like distillation and recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like methanol or ethanol.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).
Major Products
Substitution: Formation of ethyl 3-aminothiophene-2-carboxylate or ethyl 3-alkoxythiophene-2-carboxylate.
Oxidation: Formation of ethyl 3-chlorothiophene-2-sulfoxide or ethyl 3-chlorothiophene-2-sulfone.
Reduction: Formation of ethyl 3-chlorothiophene-2-carbinol.
Scientific Research Applications
Ethyl 3-chlorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the development of drug candidates targeting various diseases.
Industry: Utilized in the production of materials with specific electronic or optical properties, such as conducting polymers and organic semiconductors
Comparison with Similar Compounds
Ethyl 3-chlorothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-chlorothiophene-3-carboxylate: Similar structure but with the chlorine atom at a different position, leading to different reactivity and properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
Ethyl 3-bromothiophene-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, resulting in different reactivity in substitution reactions.
This compound is unique due to its specific substitution pattern and the presence of both an ester and a chlorine functional group, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
ethyl 3-chlorothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQUEYLSBBYPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514546 | |
Record name | Ethyl 3-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153562-66-4 | |
Record name | Ethyl 3-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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